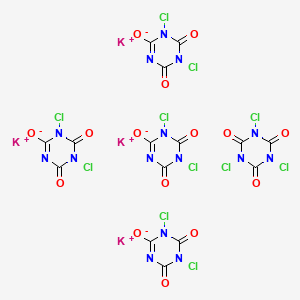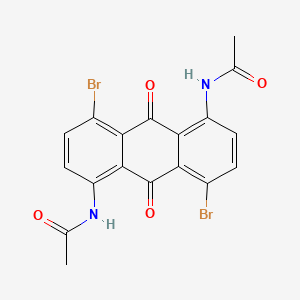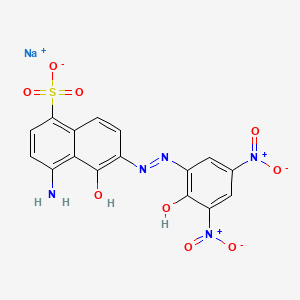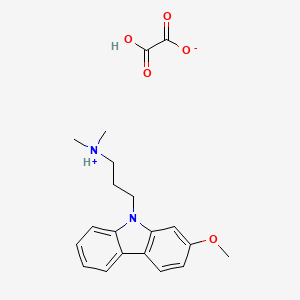
2,2'-Thiodipropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Thiodipropanol is an organic compound with the molecular formula C₆H₁₄O₂S. It is a colorless liquid that is soluble in water and organic solvents.
Vorbereitungsmethoden
2,2’-Thiodipropanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropropanol with sodium sulfide. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds as follows:
2ClCH2CH2OH+Na2S→S(CH2CH2OH)2+2NaCl
In industrial production, 2,2’-Thiodipropanol is often produced by the catalytic hydrogenation of 2,2’-Thiodiacetic acid. This method involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
2,2’-Thiodipropanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: When oxidized, 2,2’-Thiodipropanol can form 2,2’-Thiodiacetic acid. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form 2,2’-Thiodipropane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: 2,2’-Thiodipropanol can undergo substitution reactions with halogens to form halogenated derivatives. For example, reacting with chlorine can produce 2,2’-Thiodipropyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’-Thiodipropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Medicine: Research has explored its potential use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of 2,2’-Thiodipropanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s hydroxyl groups allow it to form hydrogen bonds with other molecules, affecting their stability and reactivity. Additionally, its sulfur atom can engage in thiol-disulfide exchange reactions, which are crucial in maintaining protein structure and function .
Vergleich Mit ähnlichen Verbindungen
2,2’-Thiodipropanol can be compared with other similar compounds such as 3,3’-Thiodipropanol and 2,2’-Thiodiethanol:
3,3’-Thiodipropanol: This compound has a similar structure but with the sulfur atom positioned differently.
2,2’-Thiodiethanol: This compound has two hydroxyl groups attached to a sulfur atom but with a shorter carbon chain.
The uniqueness of 2,2’-Thiodipropanol lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
3001-65-8 |
|---|---|
Molekularformel |
C6H14O2S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
2-(1-hydroxypropan-2-ylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C6H14O2S/c1-5(3-7)9-6(2)4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
DUFCZJRMDGJQRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)SC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


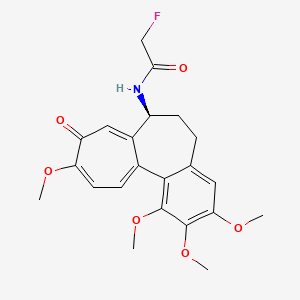

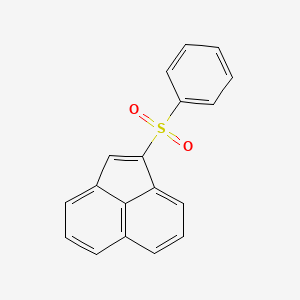
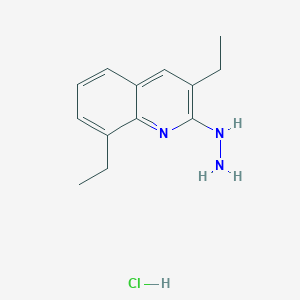
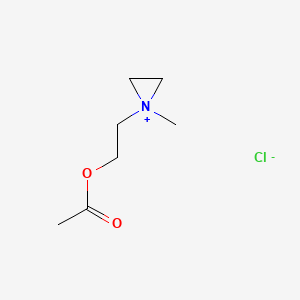
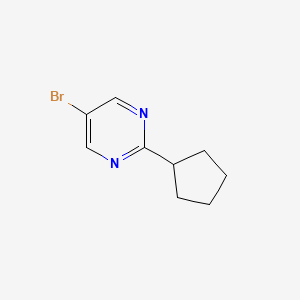
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)

